4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
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Overview
Description
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is an organic compound that features a piperazine ring substituted with dimethyl groups and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.
Substitution with Dimethyl Groups: The piperazine ring is then substituted with dimethyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Aniline Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 3-(trifluoromethyl)aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzene
- 4-((3,4-Dimethylpiperazin-1-yl)methyl)-2-(trifluoromethyl)aniline
Uniqueness
4-((3,4-Dimethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which imparts distinct electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H20F3N3 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
4-[(3,4-dimethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H20F3N3/c1-10-8-20(6-5-19(10)2)9-11-3-4-12(18)7-13(11)14(15,16)17/h3-4,7,10H,5-6,8-9,18H2,1-2H3 |
InChI Key |
ARBMPEXZDFTWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C)CC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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